molecular formula C10H7I4NO3 B14681666 Benzoic acid, 4-((ethylamino)carbonyl)-2,3,5,6-tetraiodo- CAS No. 34737-07-0

Benzoic acid, 4-((ethylamino)carbonyl)-2,3,5,6-tetraiodo-

Cat. No.: B14681666
CAS No.: 34737-07-0
M. Wt: 696.78 g/mol
InChI Key: ZMTCWFCOFLWIPI-UHFFFAOYSA-N
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Description

Benzoic acid, 4-((ethylamino)carbonyl)-2,3,5,6-tetraiodo- is a complex organic compound characterized by the presence of a benzoic acid core substituted with ethylamino carbonyl and tetraiodo groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 4-((ethylamino)carbonyl)-2,3,5,6-tetraiodo- typically involves multi-step organic reactionsThe reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired substitutions and additions occur efficiently .

Industrial Production Methods

Industrial production of this compound may involve large-scale iodination processes using iodine and suitable oxidizing agents.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 4-((ethylamino)carbonyl)-2,3,5,6-tetraiodo- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

Benzoic acid, 4-((ethylamino)carbonyl)-2,3,5,6-tetraiodo- has several scientific research applications:

Mechanism of Action

The mechanism of action of benzoic acid, 4-((ethylamino)carbonyl)-2,3,5,6-tetraiodo- involves its interaction with specific molecular targets and pathways. The iodine atoms can participate in halogen bonding, influencing the compound’s binding affinity to biological targets. The ethylamino carbonyl group can interact with enzymes and receptors, modulating their activity. These interactions can lead to various biological effects, including antimicrobial and anticancer activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzoic acid, 4-((ethylamino)carbonyl)-2,3,5,6-tetraiodo- is unique due to the combination of its ethylamino carbonyl and tetraiodo substitutions.

Properties

CAS No.

34737-07-0

Molecular Formula

C10H7I4NO3

Molecular Weight

696.78 g/mol

IUPAC Name

4-(ethylcarbamoyl)-2,3,5,6-tetraiodobenzoic acid

InChI

InChI=1S/C10H7I4NO3/c1-2-15-9(16)3-5(11)7(13)4(10(17)18)8(14)6(3)12/h2H2,1H3,(H,15,16)(H,17,18)

InChI Key

ZMTCWFCOFLWIPI-UHFFFAOYSA-N

Canonical SMILES

CCNC(=O)C1=C(C(=C(C(=C1I)I)C(=O)O)I)I

Origin of Product

United States

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